molecular formula C₂₁H₃₇NO₄ B1145048 (5Z,8Z)-tetradecadienoylcarnitine CAS No. 1469901-01-6

(5Z,8Z)-tetradecadienoylcarnitine

Cat. No.: B1145048
CAS No.: 1469901-01-6
M. Wt: 367.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: (5Z,8Z)-tetradecadienoylcarnitine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the double bonds in the compound.

    Substitution: The ester bond can be hydrolyzed and substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Acidic or basic hydrolysis conditions can be used to break the ester bond.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can result in saturated derivatives .

Scientific Research Applications

(5Z,8Z)-tetradecadienoylcarnitine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z,8Z)-tetradecadienoylcarnitine involves its role in fatty acid transport across the mitochondrial membrane. The compound is esterified with long-chain fatty acids, allowing them to be transported into the mitochondria for β-oxidation and energy production. This process is facilitated by carnitine palmitoyltransferase enzymes and carnitine acylcarnitine translocase .

Comparison with Similar Compounds

  • (7Z,10Z)-hexadecadienoylcarnitine
  • (5Z,8Z,11Z)-icosatrienoate

Comparison: (5Z,8Z)-tetradecadienoylcarnitine is unique due to its specific double bond configuration and chain length. Compared to (7Z,10Z)-hexadecadienoylcarnitine, it has a different position of double bonds, which can affect its interaction with enzymes and receptors. Similarly, (5Z,8Z,11Z)-icosatrienoate has an additional double bond, which can influence its metabolic pathways and biological activity .

Properties

IUPAC Name

3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUVFPFCXKWJQA-UTJQPWESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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